REACTION_CXSMILES
|
C([O:3][C:4](=[O:23])[CH2:5][NH:6][C:7]1[N:12]=[C:11]([Cl:13])[CH:10]=[C:9]([NH:14][C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([CH3:21])[C:16]=2[CH3:22])[N:8]=1)C.[OH-].[Na+]>C(O)C.O>[Cl:13][C:11]1[CH:10]=[C:9]([NH:14][C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([CH3:21])[C:16]=2[CH3:22])[N:8]=[C:7]([NH:6][CH2:5][C:4]([OH:23])=[O:3])[N:12]=1 |f:1.2|
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Name
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N-[4-chloro-6-(2,3-xylidino)-2-pyrimidinyl]-aminoacetic acid ethyl ester
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Quantity
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2.23 g
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Type
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reactant
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Smiles
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C(C)OC(CNC1=NC(=CC(=N1)Cl)NC1=C(C(=CC=C1)C)C)=O
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Name
|
|
Quantity
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27 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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13.5 mL
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is heated for 5'
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Type
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EXTRACTION
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Details
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extracted with diethyl ether (2×20 ml)
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Type
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FILTRATION
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Details
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After acidification with glacial acetic acid, the precipitate is filtered
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Type
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WASH
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Details
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washed with water to neutrality
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Type
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DRY_WITH_MATERIAL
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Details
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The solid is then dried under vacuum with CaCT2, and 1.9 g of the desired acid
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Type
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CUSTOM
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Details
|
are obtained (I, 1)
|
Type
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CUSTOM
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Details
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With the same method the following compounds have been prepared
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Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC(=C1)NC1=C(C(=CC=C1)C)C)NCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |